molecular formula C14H17NO3 B1589473 1-BOC-5-methoxyindole CAS No. 99275-47-5

1-BOC-5-methoxyindole

Cat. No. B1589473
CAS RN: 99275-47-5
M. Wt: 247.29 g/mol
InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N
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Description

1-BOC-5-methoxyindole, also known as 4-Bromo-N-methyl-5-methoxyindole, is a synthetic indole derivative with a broad range of applications in scientific research. This compound is used in the synthesis of various heterocyclic compounds and has been found to have potential applications in the medical and pharmaceutical industries.

Scientific Research Applications

Application 1: Antifungal Activity Against Fusarium graminearum

  • Summary of Application : 5-Methoxyindole, a cost-effective homolog of melatonin, has shown strong activity against Fusarium graminearum, a destructive fungal pathogen that threatens the production and quality of wheat .
  • Methods of Application : The study showed the adverse activity of 5-methoxyindole against F. graminearum by inhibiting its growth, formation, and conidia germination .
  • Results or Outcomes : 5-Methoxyindole induced malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia. In response to 5-methoxyindole, F. graminearum genes involved in scavenging reactive oxygen species were significantly downregulated .

Application 2: Preparation of Dihalogenated Pyrazoles

  • Summary of Application : 1-BOC-5-methoxyindole is used as a reactant for the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application 3: Synthesis of Isocryptolepine Alkaloid

  • Summary of Application : 1-BOC-5-methoxyindole is used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application 4: Synthesis of Neuropharmacological Hydrazones

  • Summary of Application : 1-BOC-5-methoxyindole is used in the synthesis of 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest .
  • Methods of Application : The study was conducted on the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesised analogue bearing a 2-methoxy-4-hydroxyphenyl ring using single-crystal X-ray diffraction .
  • Results or Outcomes : The study revealed highly conserved geometry and limited rotation and deformation freedom of the respective indole and phenyl fragments .

Application 5: Preparation of Fluorescent Pyrimidopyrimidoindole Nucleosides

  • Summary of Application : 1-BOC-5-methoxyindole is used as a reactant for the preparation of fluorescent pyrimidopyrimidoindole nucleosides via Suzuki-Miyaura coupling reaction .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application 6: Synthesis of DNA Minor Groove Alkylating Agents

  • Summary of Application : 1-BOC-5-methoxyindole is used in the synthesis of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application 7: Synthesis of Indole Derivatives

  • Summary of Application : 1-BOC-5-methoxyindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application 8: Preparation of Asymmetric Intramolecular Friedel-Crafts Alkylation Reaction

  • Summary of Application : 1-BOC-5-methoxyindole is used as a reactant for the preparation of asymmetric intramolecular Friedel-Crafts alkylation reaction .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application 9: Preparation of Palladium-Catalyzed Carboaminoxylations

  • Summary of Application : 1-BOC-5-methoxyindole is used as a reactant for the preparation of palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

The compound is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSLGTZFBDZNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474161
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-5-methoxyindole

CAS RN

99275-47-5
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-5-methoxyindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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